![molecular formula C20H25N7O2 B2402616 1-(4-(3-(3-metoxifenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)-2,2-dimetilpropan-1-ona CAS No. 920184-26-5](/img/structure/B2402616.png)
1-(4-(3-(3-metoxifenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)-2,2-dimetilpropan-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C20H25N7O2 and its molecular weight is 395.467. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introducción
Uno de los objetivos principales en la síntesis orgánica, especialmente para compuestos biológicamente activos, es desarrollar métodos eficientes y ambientalmente seguros. La química verde, que abarca principios como la economía atómica, la reducción de solventes y la minimización de energía, ha ganado prominencia en los últimos años . En este contexto, exploremos las aplicaciones de este intrigante compuesto.
Química Medicinal
Los 1,2,3-triazoles juegan un papel crucial en la química farmacéutica. Sus contrapartes 1,2,4 también son relevantes, aunque menos exploradas. Los investigadores han sintetizado estos sistemas de triazoles utilizando métodos tanto clásicos como de química verde. El enfoque se centra en compuestos o andamios con propiedades biológicas y farmacofóricas .
Síntesis Asistida por Ultrasonido
La química de ultrasonidos ha surgido como una fuente verde no convencional para las reacciones químicas. Los investigadores han empleado con éxito los ultrasonidos para sintetizar 1,2,3-triazoles, mejorando su eficiencia y minimizando los residuos. Estos compuestos encuentran aplicaciones en el descubrimiento y desarrollo de fármacos .
Mecanoquímica
La mecanoquímica, otro enfoque verde, implica el uso de fuerzas mecánicas para impulsar las reacciones químicas. Los investigadores han explorado la síntesis de sistemas 1,2,3 y 1,2,4-triazoles en condiciones mecanoquímicas. Los compuestos resultantes pueden tener propiedades biológicas únicas .
Cicloreversión Formal
Las fuerzas mecánicas también pueden inducir la cicloreversión de los compuestos 1,2,3-triazoles. Comprender este proceso puede conducir a nuevas aplicaciones en sistemas biológicos .
Otras Aplicaciones
Más allá de la química medicinal, los 1,2,3-triazoles encuentran una amplia utilidad en varios campos:
Mecanismo De Acción
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Pharmacokinetics
Similar compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been studied for their pharmacokinetic properties . These studies suggest that such compounds may have good bioavailability and favorable pharmacokinetic profiles .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the arrest of the cell cycle at the S phase . It also inhibits the EMT progression, a process often associated with cancer metastasis .
Análisis Bioquímico
Biochemical Properties
Related triazolopyrimidine derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified.
Cellular Effects
Related compounds have been reported to inhibit the proliferation of cancer cells . This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been reported to bind reversibly to certain proteins, affecting their levels and thus inhibiting cellular processes such as proliferation and cell cycle progression .
Propiedades
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-20(2,3)19(28)26-10-8-25(9-11-26)17-16-18(22-13-21-17)27(24-23-16)14-6-5-7-15(12-14)29-4/h5-7,12-13H,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFOYTBAYPRFKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
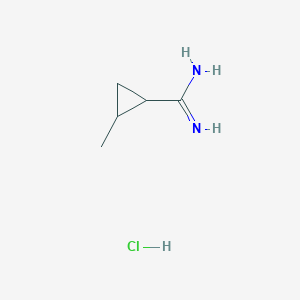

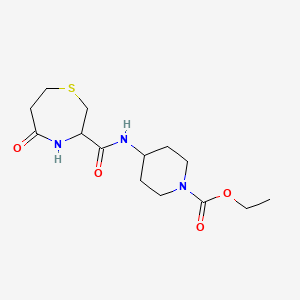
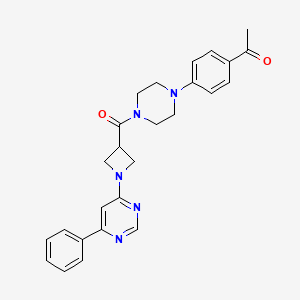


![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402546.png)
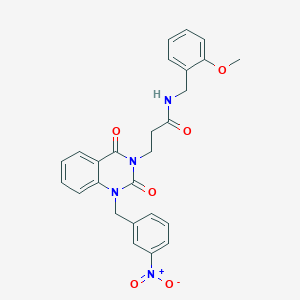
![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine](/img/structure/B2402548.png)
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2402549.png)
![3-(2-Chloro-6-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2402551.png)

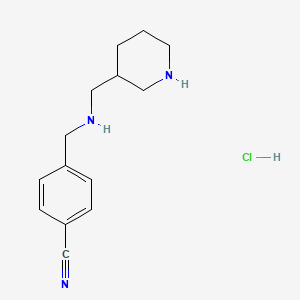
![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2402556.png)
